Hexadecanamide, N,N'-1,2-ethanediylbis-

Catalog No.
S773845
CAS No.
5518-18-3
M.F
C34H68N2O2
M. Wt
536.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecanamide, N,N'-1,2-ethanediylbis-

CAS Number

5518-18-3

Product Name

Hexadecanamide, N,N'-1,2-ethanediylbis-

IUPAC Name

N-[2-(hexadecanoylamino)ethyl]hexadecanamide

Molecular Formula

C34H68N2O2

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C34H68N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)35-31-32-36-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

UAXZKOFYXXDTFH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCC

Organic Synthesis:

N,N'-1,2-Ethanediylbis-hexadecanamide, also known as N,N'-ethylenebispalmitamide, finds its use as a coupling agent in organic synthesis. Its long hydrocarbon chains (hexadecyl groups) allow it to bridge two molecules, facilitating their reaction and formation of new bonds. This property is particularly useful in the synthesis of macromolecules like polymers and dendrimers [].

Material Science:

Due to its unique chemical structure, N,N'-1,2-Ethanediylbis-hexadecanamide can self-assemble into supramolecular structures. These structures exhibit interesting properties like liquid crystallinity and gelation. This makes them potential candidates for various material science applications, including the development of drug delivery systems, biosensors, and functional materials [, ].

Nanomaterials:

N,N'-1,2-Ethanediylbis-hexadecanamide can be employed in the synthesis of nanoparticles. By controlling the reaction conditions, it's possible to tailor the size, shape, and surface properties of the nanoparticles. These characteristics make them suitable for various applications in fields like catalysis, electronics, and biomedicine [].

Pharmaceutical Research:

N,N'-1,2-Ethanediylbis-hexadecanamide exhibits antibacterial and antifungal activities against certain strains. This opens up potential avenues for its exploration in the development of new antimicrobial agents.

Other Potential Applications:

Research is ongoing to explore the potential applications of N,N'-1,2-Ethanediylbis-hexadecanamide in various other fields, including:

  • Cosmetics: As a thickening and gelling agent in cosmetic formulations.
  • Food Science: As a food additive with potential functionalities.

Hexadecanamide, N,N'-1,2-ethanediylbis- is a chemical compound with the molecular formula C34H68N2O2C_{34}H_{68}N_2O_2 and a molecular mass of approximately 536.92 g/mol. It features two hexadecanamide groups linked by an ethylenediamine moiety, making it a unique structure among amides. The compound is also known by various names, including N,N'-ethylenebispalmitamide and 1,2-bis(hexadecanamido)ethane. Its long hydrocarbon chains contribute to its hydrophobic properties, while the amide groups allow for potential interactions with biological systems and other molecules .

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids, typically using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Under reducing conditions, the amide groups can be converted into amines, often utilizing lithium aluminum hydride as a reducing agent.
  • Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted amides. Alkyl halides are commonly used reagents for these reactions.

These reactions illustrate the compound's versatility in synthetic organic chemistry.

Research has indicated that Hexadecanamide, N,N'-1,2-ethanediylbis- exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Its structure allows it to integrate into lipid bilayers of biological membranes, influencing membrane fluidity and permeability. This interaction may play a role in its biological activity and potential therapeutic applications, including anti-inflammatory effects .

The synthesis of Hexadecanamide, N,N'-1,2-ethanediylbis- typically involves the reaction of hexadecanoic acid (palmitic acid) with ethylenediamine. The formation of an amide bond is facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) to promote efficient coupling under controlled conditions .

In industrial settings, large-scale production may utilize continuous flow reactors and advanced purification techniques like recrystallization and chromatography to optimize yield and purity.

Hexadecanamide, N,N'-1,2-ethanediylbis- has diverse applications across several fields:

  • Chemistry: Serves as a reagent in organic synthesis and acts as a surfactant in various chemical processes.
  • Biology: Investigated for its role in biological membranes and lipid-protein interactions.
  • Medicine: Explored for potential therapeutic properties against inflammation and microbial infections.
  • Industry: Used in manufacturing lubricants, coatings, and as an additive in plastics to enhance performance characteristics.

The interaction studies of Hexadecanamide, N,N'-1,2-ethanediylbis- focus on its ability to form hydrogen bonds due to the presence of both amide groups and hydrophobic interactions from its long alkyl chains. These interactions are crucial in understanding how the compound affects biological membranes and proteins. The potential for self-assembly into supramolecular structures also opens avenues for applications in drug delivery systems and biosensors .

Several compounds share structural similarities with Hexadecanamide, N,N'-1,2-ethanediylbis-, each having unique properties:

Compound NameStructure DescriptionUnique Features
HexadecanamideA simpler amide with a single hexadecanoic acid moietyLess complex; lacks the ethylenediamine linker
OctadecanamideSimilar structure but with an octadecanoic acid moietyLonger hydrocarbon chain; different physical properties
N,N'-1,2-Ethanediylbis[octadecanamide]Similar to Hexadecanamide but with octadecanoic acidVariation in chain length affects solubility

Hexadecanamide, N,N'-1,2-ethanediylbis- is distinctive due to its dual long hydrocarbon chains connected by an ethylenediamine linker. This configuration imparts specific physical and chemical properties that enhance its utility in various applications where simpler compounds may not suffice.

Physical Description

PelletsLargeCrystals

XLogP3

13.5

UNII

DP8GB19Z7H

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 633 of 638 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5518-18-3

Wikipedia

N,N'-ethylenebispalmitamide

General Manufacturing Information

Paper manufacturing
Plastics product manufacturing
Hexadecanamide, N,N'-1,2-ethanediylbis-: ACTIVE

Dates

Modify: 2023-08-15

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